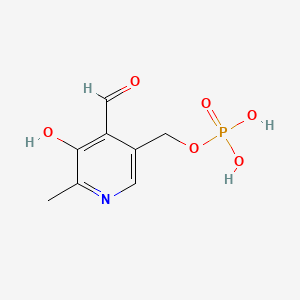
Pyridoxal 5'-phosphate
Cat. No. B1678522
Key on ui cas rn:
54-47-7
M. Wt: 247.14 g/mol
InChI Key: NGVDGCNFYWLIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04761374
Procedure details


Measured in accordance with the method of Yamada et al. as follows. In 4.0ml of a reaction mixture containing 10 micromoles of L-tryptophan, 0.4 micromole of pyridoxalphosphate (PLP)), 200 micromoles of K2HPO4 -KH2PO4 (pH 8.0), the enzyme is incubated at 65° C. for 10 minutes. Then, 1.0 ml of a 30% aqueous solution of trichloroacetic acid (TCA) is added to stop the reaction. Indole formed in the reaction system is quantitatively determined by the method of E. McEvoy-Bowe [The ANALYST, vol. 88, pages 893-894 (1963)]. The activity is expressed in units in which 1 U is the amount in micromoles of indole formed during 1 minute.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
K2HPO4 KH2PO4
Quantity
200 μmol
Type
reactant
Reaction Step Two

[Compound]
Name
reaction mixture
Quantity
4 mL
Type
solvent
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
N[C@H](C(O)=O)C[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.OP([O-])([O-])=O.[K+].[K+].OP([O-])(O)=O.[K+].ClC(Cl)(Cl)C(O)=O>>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 μmol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
|
|
Name
|
K2HPO4 KH2PO4
|
|
Quantity
|
200 μmol
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+].OP(=O)(O)[O-].[K+]
|
[Compound]
|
Name
|
reaction mixture
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04761374
Procedure details


Measured in accordance with the method of Yamada et al. as follows. In 4.0ml of a reaction mixture containing 10 micromoles of L-tryptophan, 0.4 micromole of pyridoxalphosphate (PLP)), 200 micromoles of K2HPO4 -KH2PO4 (pH 8.0), the enzyme is incubated at 65° C. for 10 minutes. Then, 1.0 ml of a 30% aqueous solution of trichloroacetic acid (TCA) is added to stop the reaction. Indole formed in the reaction system is quantitatively determined by the method of E. McEvoy-Bowe [The ANALYST, vol. 88, pages 893-894 (1963)]. The activity is expressed in units in which 1 U is the amount in micromoles of indole formed during 1 minute.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
K2HPO4 KH2PO4
Quantity
200 μmol
Type
reactant
Reaction Step Two

[Compound]
Name
reaction mixture
Quantity
4 mL
Type
solvent
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
N[C@H](C(O)=O)C[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.OP([O-])([O-])=O.[K+].[K+].OP([O-])(O)=O.[K+].ClC(Cl)(Cl)C(O)=O>>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 μmol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
|
|
Name
|
K2HPO4 KH2PO4
|
|
Quantity
|
200 μmol
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+].OP(=O)(O)[O-].[K+]
|
[Compound]
|
Name
|
reaction mixture
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
